molecular formula C7H7N3O2 B135894 N-acetylpyrazine-2-carboxamide CAS No. 135742-53-9

N-acetylpyrazine-2-carboxamide

Cat. No. B135894
CAS RN: 135742-53-9
M. Wt: 165.15 g/mol
InChI Key: IANHBWVGXBMRAW-UHFFFAOYSA-N
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Description

N-acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of N-acetylpyrazine-2-carboxamide or similar compounds typically involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines .


Molecular Structure Analysis

The molecular structure analysis of N-acetylpyrazine-2-carboxamide can be performed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .


Chemical Reactions Analysis

The chemical reactions involving N-acetylpyrazine-2-carboxamide can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution . Another approach is to use a format like ReactionCode, which allows encoding and decoding a reaction into a machine-readable code .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-acetylpyrazine-2-carboxamide can be analyzed using various techniques. These include thermogravimetric analysis (TGA), differential thermal analysis (DTA), and other methods for characterizing physical properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Synthesis of New Compounds

N-acetylpyrazine-2-carboxamide can be used as a building block in the synthesis of new compounds. For example, it can be used in the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .

Antimycobacterial Activity

Some compounds synthesized using N-acetylpyrazine-2-carboxamide have shown antimycobacterial activity. For instance, 5- tert -Butyl-6-chloro- N - (4-methoxybenzyl)pyrazine-2-carboxamide has shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Antifungal Activity

Certain N-acetylpyrazine-2-carboxamide derivatives have demonstrated antifungal activity. For example, 5-chloro- N - (3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown high antifungal activity against Trichophyton mentagrophytes .

Photosynthesis-Inhibiting Activity

Some compounds derived from N-acetylpyrazine-2-carboxamide have been found to inhibit photosynthesis in spinach chloroplasts (Spinacia oleracea L.) .

Biological Evaluation

N-acetylpyrazine-2-carboxamide can be used in the biological evaluation of new compounds. It can help in understanding the biological activity and potential applications of these compounds .

Research in Life Sciences

As a chemical building block, N-acetylpyrazine-2-carboxamide can be used in various research applications in life sciences .

Safety and Hazards

N-acetylpyrazine-2-carboxamide is intended for research and development use only . In case of exposure, it is recommended to wash off with soap and plenty of water and consult a physician .

Future Directions

While specific future directions for N-acetylpyrazine-2-carboxamide are not mentioned in the search results, the field of drug delivery systems presents potential avenues for exploration. This includes controlled drug delivery systems, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .

Mechanism of Action

Target of Action

N-acetylpyrazine-2-carboxamide is a derivative of pyrazinamide, an antituberculosis agent . The primary target of pyrazinamide is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in the bacterium .

Mode of Action

The active form of the drug, pyrazinoic acid, disrupts the membrane energy production, inhibits trans-translation, and possibly inhibits pantothenate and coenzyme A biosynthesis, which are required for the survival of the bacterium . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates .

Biochemical Pathways

The biochemical pathways affected by pyrazinamide are primarily those involved in energy production and protein synthesis in Mycobacterium tuberculosis . By disrupting these pathways, pyrazinamide inhibits the growth and replication of the bacterium, effectively treating the tuberculosis infection .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial in determining its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the drug, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of N-acetylpyrazine-2-carboxamide, like pyrazinamide, is the inhibition of the growth and replication of Mycobacterium tuberculosis . This is achieved through the disruption of critical biochemical pathways within the bacterium, leading to its eventual death .

Action Environment

The action of N-acetylpyrazine-2-carboxamide, as with other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the patient’s body . For instance, the activation of pyrazinamide to pyrazinoic acid is more effective in slightly acidic environments .

properties

IUPAC Name

N-acetylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANHBWVGXBMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332883
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylpyrazine-2-carboxamide

CAS RN

135742-53-9
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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